ROR-gamma Inverse Agonist Activity: Comparative Potency Assessment Against Standard Tool Compounds
2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one inhibits the human ROR-gamma ligand binding domain with an EC50 of 900 nM in a cell-based reporter assay [1]. This potency is approximately 7.7-fold weaker than the reference inverse agonist SR1001 (IC50 = 117 nM) and 30-fold weaker than the optimized clinical candidate XY101 (IC50 = 30 nM) [2].
| Evidence Dimension | Inverse agonist activity at ROR-gamma (cell-based reporter assay) |
|---|---|
| Target Compound Data | EC50 = 900 nM |
| Comparator Or Baseline | SR1001: IC50 = 117 nM; XY101: IC50 = 30 nM |
| Quantified Difference | ~7.7-fold less potent than SR1001; 30-fold less potent than XY101 |
| Conditions | Target compound: CHOK1 cells, Gal4-luciferase reporter, 2-day incubation; SR1001: TRAP220 peptide interaction assay; XY101: 293T cells, Gal4 reporter assay |
Why This Matters
The intermediate potency of this compound makes it a suitable probe for mechanistic studies where excessive receptor suppression could confound interpretation, unlike highly potent tool compounds that may mask subtle regulatory effects.
- [1] BindingDB. BDBM50153595 (CHEMBL3775930): EC50 = 900 nM for human ROR-gamma LBD in CHOK1 cells. View Source
- [2] Zhang, Y., et al. (2019). Discovery and Characterization of XY101, a Potent, Selective, and Orally Bioavailable RORγ Inverse Agonist. J Med Chem, 62(9):4716-4730. View Source
